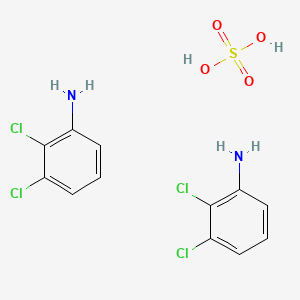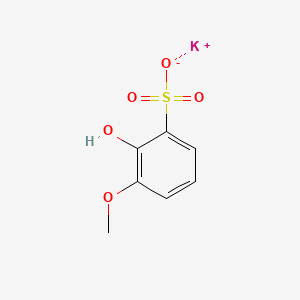
Potassium 2-hydroxy-3-methoxy-benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-hydroxy-3-methoxy-benzenesulfonate is a chemical compound with the molecular formula C7H7O5S.K. It is also known by its systematic name, potassium guaiacolsulfonate. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which also contains hydroxyl and methoxy substituents. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-hydroxy-3-methoxy-benzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of guaiacol (2-methoxyphenol) with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or filtration to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydroxy-3-methoxy-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Potassium 2-hydroxy-3-methoxy-benzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 2-hydroxy-3-methoxy-benzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-hydroxy-4-methoxy-benzenesulfonate: Similar structure but with the methoxy group in a different position.
Sodium 2-hydroxy-3-methoxy-benzenesulfonate: Similar compound with sodium instead of potassium.
Potassium 2-hydroxy-3-ethoxy-benzenesulfonate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Potassium 2-hydroxy-3-methoxy-benzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl, methoxy, and sulfonate groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
859188-04-8 |
|---|---|
Molecular Formula |
C7H7KO5S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
potassium;2-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ARXWYJLGWLLCEH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


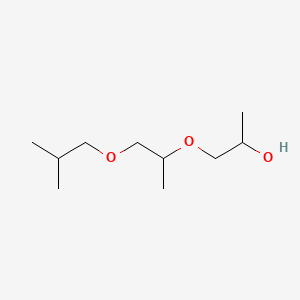
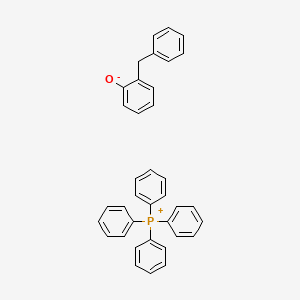
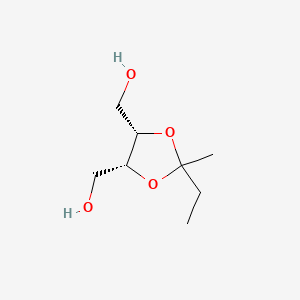
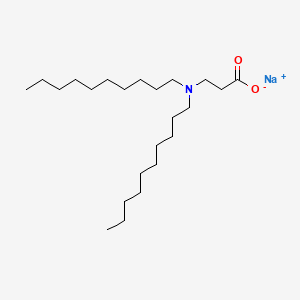

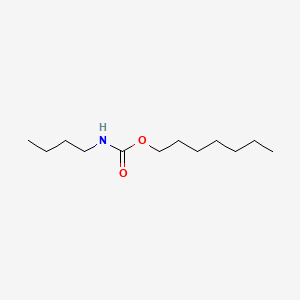
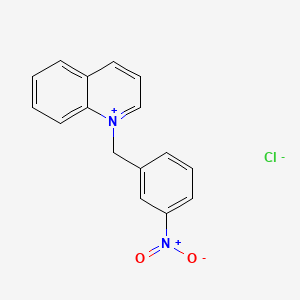
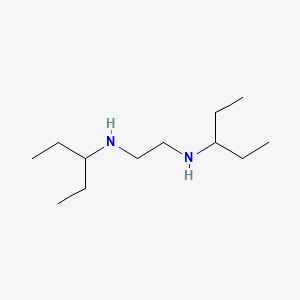
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
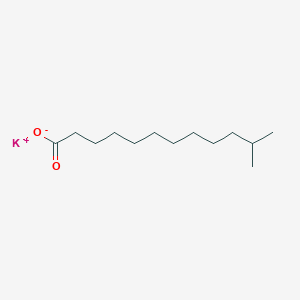
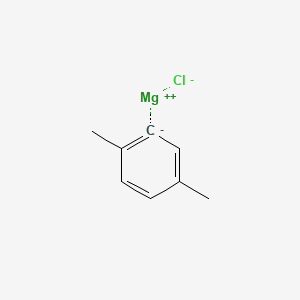
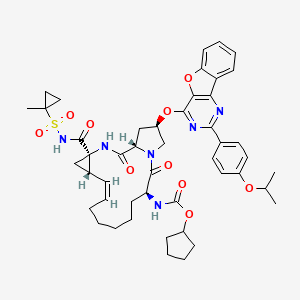
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
